4-Bromoisoquinolin-5-amine
Overview
Description
4-Bromoisoquinolin-5-amine: is an organic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. This reaction is carried out in the presence of palladium(II) bromide (PdBr₂) , copper(II) bromide (CuBr₂) , and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The process is typically carried out in controlled environments to ensure the safety and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives of isoquinoline.
Reduction Products: Different amine derivatives with altered substitution patterns.
Scientific Research Applications
4-Bromoisoquinolin-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which is crucial in cell signaling pathways involved in cancer progression. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar structure but lacks the amine group at the fifth position.
5-Aminoisoquinoline: Similar structure but lacks the bromine atom at the fourth position.
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline: A close analogue with potent tyrosine kinase inhibitory activity.
Uniqueness: 4-Bromoisoquinolin-5-amine is unique due to the presence of both a bromine atom and an amine group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Biological Activity
Overview
4-Bromoisoquinolin-5-amine is an organic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. It has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key research outcomes.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various amines, including this compound, against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values demonstrated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Target Microorganism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli | |
16 | Pseudomonas aeruginosa |
These results suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of this compound have been shown to inhibit tyrosine kinase activity, which plays a crucial role in cancer cell signaling pathways.
A study highlighted its effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 2.5 | Tyrosine Kinase Inhibition |
A549 (Lung Cancer) | 3.1 | Induction of Apoptosis |
HeLa (Cervical Cancer) | 1.8 | Cell Cycle Arrest |
These findings indicate that this compound and its derivatives may serve as promising candidates for anticancer drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound inhibits tyrosine kinase activity, disrupting signaling pathways essential for cancer cell proliferation and survival.
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or function .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound exhibited significant improvement compared to those receiving standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. These studies suggest that further exploration into its use as a chemotherapeutic agent is warranted .
Properties
IUPAC Name |
4-bromoisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
Record name | 4-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16552-65-1 | |
Record name | 4-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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